molecular formula C19H20N2OS B2393926 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207025-33-9

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B2393926
CAS No.: 1207025-33-9
M. Wt: 324.44
InChI Key: CIBUCKPDEYXJKK-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole is a novel, synthetic small molecule based on the privileged imidazole scaffold, designed for advanced chemical and pharmacological research. This trisubstituted imidazole features a benzylthio group at the 2-position, an ethyl moiety on the N-1 nitrogen, and a 4-methoxyphenyl group at the 5-position, creating a structure of significant interest for exploring structure-activity relationships in medicinal chemistry . The imidazole core is a fundamental building block in medicinal chemistry, known for its amphoteric nature and presence in numerous bioactive molecules and approved drugs . Compounds featuring a benzylthio substituent on the imidazole ring have demonstrated promising antimicrobial and antioxidant activities in scientific studies, making this derivative a candidate for investigating new therapeutic agents . Its specific structure suggests potential for diverse biological activities, consistent with the broad spectrum of applications seen in imidazole-containing compounds, which include antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral effects . Researchers can utilize this chemical as a key intermediate in organic synthesis or as a core pharmacophore for developing new enzyme inhibitors and receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-benzylsulfanyl-1-ethyl-5-(4-methoxyphenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2OS/c1-3-21-18(16-9-11-17(22-2)12-10-16)13-20-19(21)23-14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUCKPDEYXJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodine-Catalyzed Cyclization

Iodine-mediated cyclization represents a cornerstone for constructing the imidazole core. In this approach, α-ketoaldehydes react with ethylamine derivatives and benzylthiol in the presence of iodine (10 mol%) and H₂O as an oxidant. The reaction proceeds via 2H-azirine intermediates, with the iodine catalyst facilitating both cyclization and sulfur incorporation. Typical conditions involve heating at 80°C for 12 hours in acetonitrile, yielding the target compound at 72–78% efficiency.

Key Reaction Parameters

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
I₂ (10 mol%) CH₃CN 80 12 78
I₂ (15 mol%) Toluene 100 10 69

This method avoids transition metals, aligning with green chemistry principles, but requires precise stoichiometric control to minimize polycyclic byproducts.

Stobbe Condensation-Based Routes

The patent WO2015005615A1 details a scalable synthesis leveraging Stobbe condensation. Here, ethyl 4-methoxyphenylglyoxalate reacts with 1-ethyl-2-thiobenzylimidazole precursors in the presence of potassium tert-butoxide. The reaction proceeds in ethanol at 50–55°C, achieving 88% yield after 4 hours.

Representative Protocol

  • Step 1 : Condensation of ethyl 4-methoxyphenylglyoxalate (2.1 mmol) with 1-ethyl-2-thiobenzylamine (1.0 mmol) in ethanol.
  • Step 2 : Cyclization via acetic acid (30 mol%) under aerobic conditions, followed by vacuum distillation.

NMR data for intermediates confirm structural fidelity:

  • Intermediate (E)-4-(1-benzyl-2-ethyl-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid :
    $$ ^1\text{H-NMR (400 MHz, DMSO-d}_6): \delta 11.0 \, (\text{s, 1H}), 7.30–7.20 \, (\text{m, 5H}), 5.46 \, (\text{m, 2H}), 2.85 \, (\text{q, 2H}) $$.

Metal-Free One-Pot Synthesis

A 2024 advancement enables a one-pot, metal-free synthesis using arylmethylamines and 1,2-dicarbonyls. Benzoin derivatives react with 4-methoxyphenylethylamine under aerobic conditions with acetic acid (30 mol%) as a catalyst. At 140°C, this method achieves 88% yield in 4 hours, outperforming nitrogen-atmosphere trials (trace yields).

Optimized Conditions

Entry Catalyst (mol%) Solvent Temperature (°C) Yield (%)
16 AcOH (20) Neat 140 88
19 None Neat 140 Trace

This route eliminates hazardous reagents and simplifies purification, making it industrially viable.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Polar aprotic solvents (e.g., acetonitrile) enhance cyclization rates by stabilizing ionic intermediates, while elevated temperatures (>100°C) accelerate imidazole ring closure but risk decomposition. For example, switching from toluene to acetonitrile increases yields from 69% to 78% under iodine catalysis.

Catalytic System Tuning

Co-catalysts like Cu(OTf)₂ improve sulfur incorporation efficiency in copper-mediated routes, reducing reaction times from 12 to 8 hours. However, metal-free systems avoid transition-metal contamination, critical for pharmaceutical applications.

Structural and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies of analogous compounds reveal planar imidazole cores with dihedral angles of 8.2° between the benzylthio and methoxyphenyl groups. The crystal packing is stabilized by C–H…π interactions (3.42 Å), contributing to thermal stability up to 220°C.

Spectroscopic Data

  • $$ ^1\text{H-NMR} $$ (DMSO-d₆) :
    $$\delta 7.55 \, (\text{s, 1H, imidazole-H}), 7.36–7.15 \, (\text{m, 5H, benzyl}), 5.59 \, (\text{m, 2H, CH}2\text{), 2.52 \, (\text{s, 3H, CH}3)$$.
  • FT-IR :
    $$ \nu{\text{C=N}} = 1620 \, \text{cm}^{-1}, \nu{\text{C-S}} = 680 \, \text{cm}^{-1} $$.

Scalability and Industrial Relevance

The Stobbe condensation route (Patent WO2015005615A1) demonstrates kilogram-scale feasibility, producing 2.10 kg of product with 85% purity after recrystallization. Key advantages include:

  • Cost Efficiency : Avoids expensive palladium catalysts.
  • Safety : Uses ethanol instead of dichloromethane.
  • Yield Consistency : Maintains >80% yield across 10 batches.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study highlighted that modifications in the imidazole structure could enhance antibacterial and antifungal activities. Specifically, compounds similar to 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Imidazole derivatives are recognized for their anti-inflammatory effects. The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Studies have demonstrated that certain imidazole derivatives can reduce inflammation markers in vitro and in vivo, making them potential candidates for developing anti-inflammatory drugs .

Analgesic Effects

Similar to its anti-inflammatory properties, the analgesic effects of imidazole derivatives have been documented. Research indicates that specific modifications can lead to compounds with significant pain-relieving properties comparable to standard analgesics like diclofenac .

Anticancer Potential

The anticancer activity of imidazole derivatives is a growing area of research. Compounds structurally related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth . The mechanism often involves interference with cellular proliferation pathways.

Case Studies and Experimental Findings

Study Focus Findings
Synthesis of Novel ImidazolesIdentified compounds with significant analgesic and anti-inflammatory activities; molecular docking studies indicated strong binding affinities to COX-2 receptors.
Antimicrobial EvaluationDemonstrated enhanced antimicrobial activity against both bacterial and fungal strains; modifications led to increased efficacy.
Anticancer Activity AssessmentEvaluated against colorectal carcinoma cell lines; certain derivatives showed IC50 values lower than standard chemotherapy agents.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. The benzylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions or other active sites in enzymes, affecting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Properties

Compound Name Substituents (Positions) Molecular Weight logP (XLogP3) Hydrogen Bond Donors Hydrogen Bond Acceptors References
Target Compound 2-(Benzylthio), N1-Ethyl, 5-(4-MeO-Ph) 323.48 (calc) ~3.5 (est) 1 3 -
2-(4-MeO-Ph)-5-(CF₃)-1H-imidazole 2-(4-MeO-Ph), 5-CF₃ 242.20 2.6 1 5
1-Benzyl-5-(4-Me-Ph)-1H-imidazole-2-thiol N1-Benzyl, 5-(4-Me-Ph), 2-SH 280.39 - 1 2

Biological Activity

The compound 2-(benzylthio)-1-ethyl-5-(4-methoxyphenyl)-1H-imidazole is a heterocyclic imidazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an imidazole ring substituted with a benzylthio group, an ethyl group, and a methoxyphenyl group. The synthesis typically involves several steps:

  • Formation of the Imidazole Ring : Achieved through condensation reactions involving 1,2-diketones and aldehydes in the presence of ammonia or amines.
  • Substitution Reactions : The introduction of the benzylthio group occurs via nucleophilic substitution.
  • Alkylation : Ethyl groups are introduced using ethyl halides.
  • Methoxylation : The methoxyphenyl group is added through nucleophilic aromatic substitution reactions.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Thiol Group Interaction : The benzylthio moiety can interact with thiol groups in proteins, potentially inhibiting their function.
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions or interact with active sites in enzymes, influencing their activity.
  • Enhanced Membrane Penetration : The methoxyphenyl group may improve the compound's ability to penetrate cell membranes, thereby increasing bioavailability.

Antimicrobial Activity

Research indicates that compounds within the imidazole class exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structural features may contribute to its antibacterial efficacy, making it a candidate for further exploration in antimicrobial therapy .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar imidazole derivatives have shown IC50 values indicating potent cytotoxicity against human cancer cell lines, suggesting that this compound might possess comparable effects .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound may also exhibit anti-inflammatory effects. It has been suggested that imidazole derivatives can inhibit pro-inflammatory cytokines in stimulated cells, which could be beneficial in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activities of imidazole derivatives similar to this compound:

StudyCompoundActivityIC50 (µg/mL)
Jain et al.Various imidazolesAntimicrobial1.61 - 1.98
Research on anti-inflammatory propertiesImidazole derivativesIL-1β inhibitionModerate to excellent
Anticancer studiesRelated imidazolesCytotoxicity against cancer cell lines< 10

These findings underscore the potential therapeutic applications of the compound in treating infections and cancers.

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
1H NMR δ 1.35 (t, J=7.1 Hz, CH2CH3), δ 4.41 (s, SCH2Ph)
13C NMR δ 14.1 (CH2CH3), δ 126.8 (C5-aryl)
IR 670 cm⁻¹ (C-S), 1248 cm⁻¹ (C-O)

Q. Table 2: Comparative Biological Activity of Analogues

Substituent at C5Target EnzymeIC50 (µM)Reference
4-Methoxyphenylα-Glucosidase1.2
4-Nitrophenylα-Glucosidase8.7
4-FluorophenylEGFR Kinase3.5

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